molecular formula C13H30ClN B14511378 N,N,N-Triethylheptan-1-aminium chloride CAS No. 62977-86-0

N,N,N-Triethylheptan-1-aminium chloride

Cat. No.: B14511378
CAS No.: 62977-86-0
M. Wt: 235.84 g/mol
InChI Key: MRJPSQBUKGGFHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Triethylheptan-1-aminium chloride is a quaternary ammonium salt of interest in synthetic chemistry and materials science research. Its structure, featuring a long heptyl chain and three ethyl groups bonded to a central nitrogen atom, makes it a potential candidate for studying phase-transfer catalysis (PTC) and as a precursor for the synthesis of ionic liquids. The compound's mechanism of action in such applications likely involves its ability to facilitate the transfer of reactants between immiscible phases or to form solvents with low volatility and high thermal stability. Researchers also explore its use as a surfactant or an intermediate in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: As with many quaternary ammonium salts, it may be harmful if swallowed or in contact with skin and could cause severe skin burns and eye damage. It is hygroscopic and should be stored sealed in a dry, cool, and well-ventilated place. For safe handling, always use appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, and work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Properties

CAS No.

62977-86-0

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

triethyl(heptyl)azanium;chloride

InChI

InChI=1S/C13H30N.ClH/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

MRJPSQBUKGGFHS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylheptan-1-aminium chloride typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of triethylamine with heptyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylheptan-1-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, although the conditions need to be carefully controlled to prevent degradation of the compound.

Major Products:

    Substitution Products: Depending on the nucleophile used, the products can vary widely, including iodides, bromides, or other substituted ammonium salts.

    Oxidation Products: These reactions may yield complex mixtures, often requiring further purification.

Scientific Research Applications

Chemistry: N,N,N-Triethylheptan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology: In biological research, quaternary ammonium compounds are often used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.

Medicine: The compound may be explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.

Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents.

Mechanism of Action

The primary mechanism of action for N,N,N-Triethylheptan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, in chemical reactions, the compound can facilitate the transfer of ions between phases, enhancing reaction rates.

Comparison with Similar Compounds

Alkyl Chain Length

  • Shorter Chains :

    • 3-Chloro-N,N-dimethylpropan-1-aminium chloride (C₃ chain with a chlorine substituent): Exhibits higher water solubility and lower molecular weight (158.06 g/mol) compared to heptyl derivatives. Used in crystallography studies due to its tetragonal crystal structure .
    • 2-Chloro-N,N,N-trimethylethanaminium chloride (C₂ chain): Contains a chloroethyl group, enhancing reactivity in alkylation reactions .
  • Longer Chains: N,N,N-Trimethyl-1-hexadecanaminium chloride (CETAC, C₁₆ chain): A surfactant with strong hydrophobicity, used in detergents and nanotechnology . N,N,N-Trimethyldocosan-1-aminium chloride (C₂₂ chain): Extreme hydrophobicity limits aqueous solubility; applications include fabric softeners and corrosion inhibitors .

Substituent Effects

  • Chlorine Substituents: 3-Chloro-N,N-dimethylpropan-1-aminium chloride: The chlorine atom increases density (1.186 Mg/m³) and influences crystal packing . N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride: Fluorinated chains enhance thermal stability and reduce surface tension, making it suitable for specialized coatings .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Key Substituents Applications References
N,N,N-Triethylheptan-1-aminium chloride* C₁₃H₃₀ClN 235.84 (calculated) C₇ Triethylammonium Surfactants, biocides
3-Chloro-N,N-dimethylpropan-1-aminium chloride C₅H₁₃Cl₂N 158.06 C₃ Chlorine Crystallography, alkylation
N,N,N-Trimethyl-1-hexadecanaminium chloride C₁₉H₄₂ClN 320.00 C₁₆ Trimethylammonium Detergents, nanoparticle synthesis
N,N,N-Trimethyldocosan-1-aminium chloride C₂₅H₅₄ClN 408.17 C₂₂ Trimethylammonium Fabric softeners, corrosion inhibitors

*Calculated data based on structural analogs.

Research Findings

  • Antimicrobial Efficacy : Longer-chain QACs (e.g., C₁₆) demonstrate superior antimicrobial activity due to increased membrane disruption, while shorter chains (C₃–C₇) are less potent but more water-soluble .
  • Thermal Stability: Fluorinated QACs (e.g., ) exhibit higher decomposition temperatures (>250°C) compared to non-fluorinated analogs (~150–200°C).
  • Crystallinity : Chlorine-substituted QACs like 3-Chloro-N,N-dimethylpropan-1-aminium chloride form well-defined tetragonal crystals (space group I4), facilitating structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.